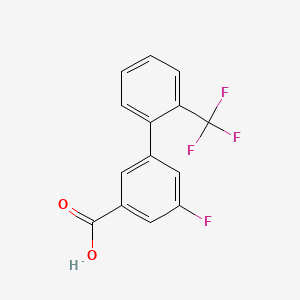

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-5-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-10-6-8(5-9(7-10)13(19)20)11-3-1-2-4-12(11)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTACNXAKWVWENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70691126 | |

| Record name | 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261741-41-6 | |

| Record name | 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Challenges in Fluorine and Trifluoromethyl Group Introduction

Introducing fluorine and trifluoromethyl groups requires precise control to avoid side reactions. Key considerations include:

-

Fluorination Methods: Electrophilic fluorination using Selectfluor® or Balz-Schiemann reaction.

-

Trifluoromethylation: Use of Umemoto’s reagent or CF₃Cu complexes.

Experimental Data from Analogous Syntheses

Case Study: 2-Chloro-5-(trifluoromethyl)benzoic Acid Synthesis

The following table summarizes optimized conditions from CN103012122A, which may inform the synthesis of the target compound:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Lithiating Agent | tert-Butyl Li | tert-Butyl Li | tert-Butyl Li |

| Ligand | TMEDA | DIPEA | TMEDA |

| Temperature | -75°C | -75°C | -80°C |

| Reaction Time | 1 h | 1 h | 1.3 h |

| Acidification pH | 4 | 3 | 3.2 |

| Recrystallization | Hexane | Hexane | Hexane |

| Yield | 92% | 89.8% | 90.4% |

| Purity (HPLC) | >98.5% | >98.5% | >98.1% |

Hypothetical Pathway for Target Compound Synthesis

While direct data for 5-fluoro-3-(2-trifluoromethylphenyl)benzoic acid is scarce, a plausible route involves:

-

Suzuki-Miyaura Coupling:

-

React 3-bromo-5-fluorobenzoic acid with 2-trifluoromethylphenylboronic acid.

-

Catalyst: Pd(PPh₃)₄.

-

Base: K₂CO₃.

-

Solvent: Dioxane/water (4:1).

-

-

Optimization Challenges:

-

Steric hindrance from the trifluoromethyl group may reduce coupling efficiency.

-

Fluorine’s electron-withdrawing effect could destabilize intermediates.

-

Analytical Characterization

Critical quality parameters for this compound include:

| Property | Value/Description | Method |

|---|---|---|

| Molecular Weight | 284.2 g/mol | MS-ESI |

| Purity | ≥98% | HPLC (C18 column) |

| Melting Point | Not reported | Differential SC |

| Storage | -20°C, inert atmosphere | — |

Industrial-Scale Considerations

-

Cost Drivers:

-

tert-Butyl lithium and palladium catalysts contribute significantly to production costs.

-

Low-temperature reactions (-75°C) require specialized equipment.

-

-

Safety:

-

tert-Butyl lithium is pyrophoric; strict inert atmosphere protocols are essential.

-

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s fluorine and trifluoromethyl groups can enhance the biological activity and metabolic stability of bioactive molecules.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways and targets.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, such as enzyme inhibition or receptor activation, leading to various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Substituent Position : The placement of fluorine and trifluoromethyl groups significantly impacts solubility and reactivity. For example, 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid’s trifluoromethyl group at the 2-position of the phenyl ring may hinder steric interactions compared to analogs with substituents at the 4-position.

- Compounds with methyl groups (e.g., YA-9709, YA-9771) may exhibit intermediate lipophilicity .

Extraction and Distribution Coefficients

and highlight that benzoic acid derivatives with higher distribution coefficients (e.g., benzoic acid vs. acetic acid) are extracted more rapidly in emulsion liquid membrane systems. The trifluoromethyl group in this compound likely elevates its m value compared to non-fluorinated analogs, enabling faster extraction. However, its bulky substituents may reduce effective diffusivity relative to simpler benzoic acids (e.g., unsubstituted benzoic acid) .

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives () indicate that molecular connectivity indices (0JA, 1JA) and their cross-factor (JB) correlate with oral LD₅₀ in mice. The trifluoromethyl and fluorine substituents in this compound likely increase its 0JA and 1JA values, suggesting higher toxicity compared to less substituted analogs (e.g., benzoic acid).

Anticancer Potential

While direct data are lacking, notes that fluorinated indole derivatives (e.g., 5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester) show potent anticancer activity. The fluorine and trifluoromethyl groups in this compound may similarly enhance interactions with cancer cell targets, warranting further investigation .

Data Tables

Table 1: Comparative Physicochemical Properties of Selected Benzoic Acid Derivatives

| Compound | logP (Predicted) | Molecular Weight | Key Substituents |

|---|---|---|---|

| This compound | ~3.5 | 298.2 | 5-F, 3-(2-CF₃Ph) |

| YA-9709 | ~2.8 | 262.2 | 5-F, 3-(3-F-4-MePh) |

| Benzoic acid | 1.87 | 122.1 | None |

Table 2: Extraction Rates of Benzoic Acid Derivatives ()

| Compound | Extraction Rate (% in 5 min) | Effective Diffusivity (m²/s) |

|---|---|---|

| Benzoic acid | >98% | 1.2 × 10⁻⁹ |

| Phenol | >98% | 0.8 × 10⁻⁹ |

| Acetic acid | <50% | 1.0 × 10⁻⁹ |

Biologische Aktivität

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 284.21 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The trifluoromethyl group is known to influence the compound's binding affinity and selectivity towards certain receptors or enzymes.

- Antimicrobial Activity : Research indicates that compounds containing trifluoromethyl groups exhibit potent antimicrobial properties. The modification of phenyl rings with fluorine enhances the inhibition of bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Studies have shown that similar benzoic acid derivatives can inhibit cancer cell proliferation. For instance, compounds with trifluoromethyl substituents demonstrated significant cytotoxic effects in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Antimicrobial Studies

A study conducted on various derivatives, including this compound, revealed that these compounds possess Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against multiple bacterial strains. This suggests a strong potential for development into new antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| Trifluoromethyl derivatives | 1-4 | Escherichia coli |

| Other derivatives | 1-2 | Bacillus subtilis |

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits anti-proliferative effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (CML) | <1 | High sensitivity |

| MCF-7 (Breast) | 1-10 | Moderate sensitivity |

| HeLa (Cervical) | <10 | High sensitivity |

Case Studies

- Antimicrobial Efficacy : A case study involving the synthesis and testing of several trifluoromethyl-substituted benzoic acids highlighted the enhanced antimicrobial efficacy of these compounds compared to their non-fluorinated counterparts. The study concluded that the introduction of fluorine atoms significantly boosts antimicrobial potency against resistant strains .

- Cancer Cell Proliferation : Another research project focused on evaluating the anticancer properties of fluorinated benzoic acids found that this compound inhibited cell growth in multiple cancer types, suggesting its potential as a therapeutic agent .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 5-fluoro-3-(2-trifluoromethylphenyl)benzoic acid? A: Synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A plausible route includes:

Friedel-Crafts acylation or Suzuki coupling to introduce the 2-trifluoromethylphenyl group at position 2.

Electrophilic fluorination at position 5 using reagents like Selectfluor™ or DAST.

Hydrolysis of protective groups (e.g., methyl esters) to yield the free carboxylic acid.

Key challenges include regioselectivity control and minimizing side reactions from electron-withdrawing substituents (trifluoromethyl, fluorine). Characterization via ¹H/¹³C NMR (to confirm substitution patterns) and HRMS (for molecular weight validation) is essential .

Q: How do researchers confirm the purity and structural integrity of this compound? A:

- Chromatography: HPLC or UPLC with UV detection (λ ~254 nm) to assess purity.

- Spectroscopy:

- IR spectroscopy to verify carboxylic acid (-COOH) and C-F stretches (1000–1300 cm⁻¹).

- NMR (¹⁹F NMR for trifluoromethyl group analysis).

- Melting point analysis (compare with literature values if available).

Contradictions in melting points (e.g., discrepancies between batches) may indicate polymorphic forms or impurities .

Physicochemical Properties

Q: How do the substituents influence the solubility and stability of this compound? A:

- Solubility: The trifluoromethyl group enhances lipophilicity (logP ~2.5–3.5), making it soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water.

- Stability: Fluorine and trifluoromethyl groups increase resistance to metabolic degradation but may lead to hydrolytic instability under acidic/basic conditions. Stability studies (e.g., pH-dependent degradation kinetics) are recommended .

Advanced Reactivity and Applications

Q: What strategies mitigate steric hindrance during derivatization of the trifluoromethylphenyl group? A:

- Protecting group strategies: Temporarily block the carboxylic acid (-COOH) with methyl or tert-butyl esters to reduce steric interference.

- Metal-catalyzed reactions: Use Pd-mediated cross-coupling (e.g., Buchwald-Hartwig amination) under mild conditions.

- Microwave-assisted synthesis to enhance reaction rates in sterically hindered systems .

Q: How do computational methods aid in predicting the biological activity of this compound? A:

- Docking studies: Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The trifluoromethyl group often enhances binding via hydrophobic interactions.

- QSAR modeling: Correlate substituent electronic effects (Hammett σ values) with observed activity. Fluorine’s electronegativity may modulate pKa of the carboxylic acid (~2.5–3.0), affecting bioavailability .

Analytical Challenges

Q: How are trace impurities identified in synthesized batches? A:

- LC-MS/MS detects low-level byproducts (e.g., dehalogenated or hydroxylated derivatives).

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures.

Example: A common impurity is 5-fluoro-3-phenylbenzoic acid (from incomplete trifluoromethylation), identifiable via HRMS (Δm/z = 69 Da) .

Data Contradictions and Reproducibility

Q: How should researchers address discrepancies in reported melting points or spectral data? A:

Replicate synthesis using literature protocols to verify reproducibility.

Cross-validate characterization with multiple techniques (e.g., DSC for melting point confirmation).

Consider polymorphism: Crystallize under different solvents (ethanol vs. acetonitrile) to isolate stable polymorphs .

Advanced Methodological Design

Q: What in situ monitoring techniques optimize reaction yields for this compound? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.